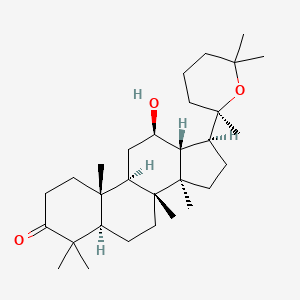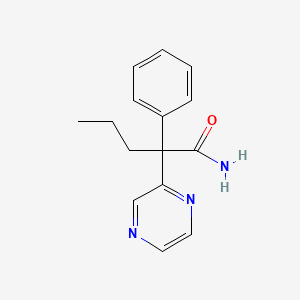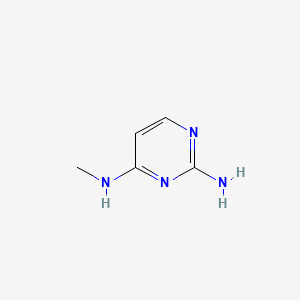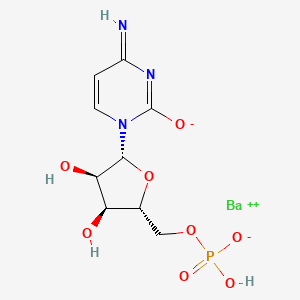
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone, commonly known as BHT-ATZ, is a synthetic antioxidant compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the quinone family and has a chemical structure that resembles vitamin E. BHT-ATZ has been shown to possess strong antioxidant properties, making it a promising candidate for use in a range of applications.
Mécanisme D'action
BHT-ATZ acts as an antioxidant by inhibiting the oxidation of lipids and other molecules. The compound is able to scavenge free radicals and prevent the formation of reactive oxygen species, which can cause cell damage and lead to various diseases. BHT-ATZ has also been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
BHT-ATZ has been shown to have a range of biochemical and physiological effects, including the ability to protect against oxidative stress and inflammation. The compound has also been shown to improve cognitive function and reduce the risk of certain diseases, such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
BHT-ATZ has several advantages for use in lab experiments, including its strong antioxidant properties and low toxicity. However, the compound is not soluble in water, which can limit its application in certain experiments. Additionally, the synthesis process for BHT-ATZ can be complex and time-consuming, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research on BHT-ATZ, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanisms of action of BHT-ATZ and its potential applications in various fields. The compound may also have potential as a therapeutic agent for the treatment of various diseases, and further research is needed to explore this possibility.
Méthodes De Synthèse
BHT-ATZ can be synthesized using a variety of methods, including reactions between 2,6-ditert-butylhydroquinone and 3-methyl-4-azine-2-benzothiazolinone. The synthesis process involves several steps, including the formation of intermediates and the purification of the final product. The purity of the synthesized compound is crucial for its successful application in various fields.
Applications De Recherche Scientifique
BHT-ATZ has been extensively studied for its potential applications in various scientific fields, including food and pharmaceutical industries, cosmetics, and material science. The compound has been shown to possess strong antioxidant properties, making it a promising candidate for use as a food preservative, as well as in the development of new drugs and cosmetics.
Propriétés
Numéro CAS |
14071-94-4 |
|---|---|
Nom du produit |
2,6-Ditert-butyl-p-benzoquinone-3-methyl-4-azine-2-benzothiazolinone |
Formule moléculaire |
C22H27N3OS |
Poids moléculaire |
381.538 |
Nom IUPAC |
2,6-ditert-butyl-4-[(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H27N3OS/c1-21(2,3)15-12-14(13-16(19(15)26)22(4,5)6)23-24-20-25(7)17-10-8-9-11-18(17)27-20/h8-13H,1-7H3 |
Clé InChI |
JCRWYWRYXZYXHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN=C2N(C3=CC=CC=C3S2)C)C=C(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






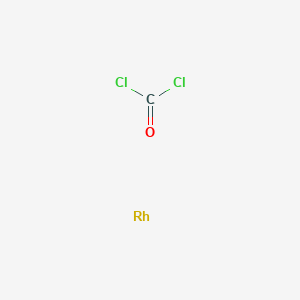

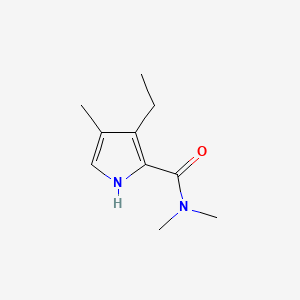
![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)
